2-Aminobenzothiazole-6-carboxylic acid hydrochloride
Overview
Description
2-Aminobenzothiazole-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of an amino group at the second position and a carboxylic acid group at the sixth position on the benzothiazole ring, with the hydrochloride salt form enhancing its solubility and stability
Mechanism of Action
Target of Action
It’s known that benzothiazoles, a class of compounds to which this molecule belongs, play a key role in the design of biologically active compounds .
Mode of Action
Benzothiazole derivatives have been found to exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of benzothiazole derivatives has been carried out in the context of green synthesis, which considers the environmental impact of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminobenzothiazole-6-carboxylic acid hydrochloride typically involves the cyclization of 2-aminobenzenethiol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with carbon disulfide and subsequent cyclization with chloroacetic acid under basic conditions . The reaction is usually carried out in an inert solvent such as ethanol or water, and the product is purified by recrystallization.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and microwave irradiation, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobenzothiazole-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitrobenzothiazoles, benzothiazole alcohols, and various substituted benzothiazoles .
Scientific Research Applications
2-Aminobenzothiazole-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
6-Amino-2-cyanobenzothiazole: Contains a cyano group instead of a carboxylic acid group, leading to different reactivity and applications.
2-Aminobenzothiazole-6-carboxylate: The ester form of the compound, which has different solubility and stability properties.
Uniqueness: 2-Aminobenzothiazole-6-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, which allow for a wide range of chemical modifications and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKWPETXSJOITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585560 | |
Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18330-76-2 | |
Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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